2-Acetoxy-5-chlorobenzonitrile
Description
2-Acetoxy-5-chlorobenzonitrile (CAS: Not explicitly provided in evidence) is a benzonitrile derivative featuring an acetoxy group (-OAc) at the 2-position and a chlorine atom at the 5-position of the aromatic ring. Its molecular formula is C₉H₆ClNO₃ (calculated molecular weight: 211.6 g/mol). This compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to the reactivity of its nitrile group and the steric/electronic effects of its substituents.
Properties
Molecular Formula |
C9H6ClNO2 |
|---|---|
Molecular Weight |
195.60 g/mol |
IUPAC Name |
(4-chloro-2-cyanophenyl) acetate |
InChI |
InChI=1S/C9H6ClNO2/c1-6(12)13-9-3-2-8(10)4-7(9)5-11/h2-4H,1H3 |
InChI Key |
MLXHFVCTIAAMQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)Cl)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Reactivity: The acetoxy group in this compound offers hydrolytic lability, enabling controlled deprotection to phenolic intermediates under acidic or enzymatic conditions. This contrasts with 5-Bromo-2-hydroxybenzonitrile, where the hydroxyl group directly participates in hydrogen bonding, influencing crystal packing and solubility. Halogen Position: The 5-chloro substituent in the target compound provides moderate steric hindrance compared to bulkier groups like iodine in 4-((2-Chlorobenzyl)oxy)-3-ethoxy-5-iodobenzonitrile, which may slow down nucleophilic substitution reactions.
Crystallographic Behavior: Unlike 5-Bromo-2-hydroxybenzonitrile, which forms infinite 1D chains via O–H⋯N hydrogen bonds (O⋯N distances: ~2.80 Å), the acetoxy group in this compound lacks hydrogen-bonding donors, likely resulting in less ordered crystalline structures or higher solubility in nonpolar solvents.
Biological Relevance :
- 5-Bromo-2-hydroxybenzonitrile is pivotal in synthesizing antiretroviral agents due to its hydrogen-bonding capacity with viral proteases. In contrast, this compound’s ester group may enhance bioavailability in prodrug designs, as seen in similar compounds like ethyl 4-methylbenzenesulfonate ().
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